molecular formula C20H18Cl2N4O2S B3037495 3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine CAS No. 478077-50-8

3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine

Cat. No. B3037495
M. Wt: 449.4 g/mol
InChI Key: APUAMVZRBULFCG-UHFFFAOYSA-N
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Description

“3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine” is a chemical compound with the molecular formula C20H18Cl2N4O2S and a molecular weight of 449.35 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine”, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a dichlorophenylsulfonyl group and a phenylpyridazine group .

Scientific Research Applications

  • Therapeutic Agent Development : A study synthesized a series of compounds related to "3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine", demonstrating their potential as therapeutic agents. These compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential in treating diseases like diabetes. Additionally, they were evaluated for hemolytic and cytotoxic profiles, which is crucial in drug development (Abbasi et al., 2019).

  • Cancer Research : Several studies have focused on the anticancer potential of compounds structurally similar to "3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine". One study synthesized novel compounds and evaluated their in vitro anticancer activity, revealing promising results against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Another study found that certain derivatives were effective in vitro against breast cancer cells (Yurttaş et al., 2014).

  • Neuroleptic and Dopamine-Uptake Inhibition : Research has been conducted on the neuroleptic activity of similar compounds, with findings suggesting potential applications in treating neurological disorders. One study developed a compound with significant neuroleptic activity and dopamine-uptake inhibition, which could have implications for treating conditions like schizophrenia or Parkinson's disease (Bogeso, 1983).

  • Antibacterial and Antifungal Applications : Some compounds structurally related to "3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine" have been studied for their antibacterial and antifungal properties. A study synthesized derivatives and screened them for antibacterial, antifungal, and anthelmintic activity, showing significant biological activities (Khan et al., 2019).

  • Ligand Binding and Receptor Antagonism : Some derivatives have been evaluated for their ability to act as receptor antagonists, particularly in adenosine receptors. This research is significant for understanding receptor functions and developing drugs targeting specific receptors (Borrmann et al., 2009).

properties

IUPAC Name

3-[4-(3,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c21-16-12-17(22)14-18(13-16)29(27,28)26-10-8-25(9-11-26)20-7-6-19(23-24-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUAMVZRBULFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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